The compound H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a peptide consisting of nine amino acids. Its full chemical name reflects the sequence of its constituent amino acids, which are threonine, asparagine, valine, glycine, serine, glutamic acid, alanine, phenylalanine, and an amide group at the end. This peptide is classified under the category of biologically active peptides, which are known for their roles in various physiological processes.
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 is categorized as a bioactive peptide due to its potential roles in biological systems. Peptides like this one can act as signaling molecules and may have therapeutic applications in medicine.
The synthesis of H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 can be accomplished through two primary methods:
In SPPS, protecting groups are crucial for ensuring that only specific functional groups react during synthesis. For example, the α-amino group of each amino acid is typically protected using a t-butyloxycarbonyl (Boc) group or a fluorenylmethyloxycarbonyl (Fmoc) group, which can be selectively removed at different stages of synthesis .
The molecular structure of H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 can be represented as follows:
The peptide consists of a linear chain of amino acids with specific stereochemistry that influences its biological activity.
The primary reactions involving H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 include:
Understanding the reaction kinetics and mechanisms is essential for applications in drug design and therapeutic interventions where peptide stability and bioavailability are critical.
The mechanism of action for H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 involves interaction with specific receptors in biological systems. Peptides often act through:
Experimental studies may involve measuring binding affinities and downstream effects on cellular functions using techniques like ELISA or Western blotting.
The chemical properties include solubility in water and organic solvents, stability under various pH conditions, and susceptibility to enzymatic degradation.
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 has potential applications in:
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ is a linear nonapeptide characterized by the specific sequence: Threonine-Asparagine-Valine-Glycine-Serine-Glutamic Acid-Alanine-Phenylalanine, with a C-terminal amide modification replacing the typical carboxylic acid group. This amidation (-NH₂ instead of -OH) significantly influences the peptide’s bioactivity and stability by neutralizing the negative charge at physiological pH. The N-terminus features a free amine group (denoted by "H-"), completing the canonical peptide backbone [1] [2].
Table 1: Amino Acid Sequence Breakdown
Position | Residue | 3-Letter Code | 1-Letter Code | Structural Role |
---|---|---|---|---|
1 | Threonine | Thr | T | Polar, potential phosphorylation site |
2 | Asparagine | Asn | N | Polar, hydrogen bonding capability |
3 | Valine | Val | V | Hydrophobic, β-branched chain |
4 | Glycine | Gly | G | Flexibility promoter (no side chain) |
5 | Serine | Ser | S | Polar, potential phosphorylation site |
6 | Glutamic Acid | Glu | E | Acidic, negative charge at pH 7 |
7 | Alanine | Ala | A | Aliphatic, α-helix stabilizer |
8 | Phenylalanine | Phe | F | Hydrophobic, aromatic stacking |
C-terminus | Amide | -NH₂ | - | Charge neutralization |
The peptide’s primary structure has been confirmed through tandem mass spectrometry (MS/MS) and Edman degradation sequencing, with the C-terminal amidation verified by nuclear magnetic resonance (NMR) spectroscopy [1].
This peptide exhibits the molecular formula C₃₅H₅₄N₁₀O₁₃ and a precise molecular weight of 822.862 g/mol (monoisotopic mass = 822.387 Da), as determined through high-resolution mass spectrometry and elemental analysis [1] [2]. Key properties include:
Table 2: Key Physicochemical Parameters
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₃₅H₅₄N₁₀O₁₃ | Elemental Analysis, HRMS |
Molecular Weight | 822.862 g/mol | Mass Spectrometry |
Monoisotopic Mass | 822.387 Da | HRMS |
Topological Polar Surface Area | 393.66 Ų | Computational Prediction |
Isoelectric Point (pI) | ~4.2 | Capillary Electrophoresis |
LogP (Octanol-Water) | -3.5 | Chromatographic Measurement |
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ shares sequence homology with bioactive regions of larger neuropeptides, most notably the 22–37 fragment of rat α-Calcitonin Gene-Related Peptide (α-CGRP). The full CGRP fragment H-Tyr-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ (C₈₂H₁₂₀N₂₀O₂₅; MW 1785.95 g/mol) contains the query sequence at positions 30–37 [3]. Key comparisons include:
Table 3: Comparative Features with α-CGRP-Derived Peptides
Feature | H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ | [Tyr²²]-α-CGRP(22-37) | Biological Consequence |
---|---|---|---|
Sequence | Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ | YVKDNFVPTNVGSEAF-NH₂ | Target is C-terminal core |
Length | 9 residues | 16 residues | Target lacks N-terminal anchor |
Molecular Weight | 822.862 g/mol | 1785.95 g/mol | Size impacts membrane permeability |
C-Terminus | Amidated | Amidated | Both mimic natural peptides |
Key Functional Residues | Glu, Phe | Tyr²², Phe²⁶, Val²⁸, Asn³¹ | Target lacks Tyr & spatial stabilization |
Receptor Binding | None | High-affinity CGRP receptor | Full fragment retains bioactivity |
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